N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with significant potential in scientific research. Its structure features a triazole and pyridazine moiety, which are common in pharmacologically active compounds. The compound is classified under sulfonamides, which are known for their antibacterial properties and other biological activities.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 2034424-82-1. It falls under the broader category of heterocyclic compounds due to the presence of nitrogen-containing rings, specifically triazoles and pyridazines. These structural features contribute to its potential biological activities and applications in medicinal chemistry.
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step reactions that may include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or detailed in specialized literature. The synthesis may require purification steps such as recrystallization or chromatography to isolate the desired product.
The molecular formula of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is with a molecular weight of approximately 392.43 g/mol.
Key Structural Features:
The compound's structure can be represented using SMILES notation: CC(=O)N(C1CCN(c2ccc3nncn3n2)C1)c1ccc(OCC(=O)N(C)C)cc1.
While specific reactions involving N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide are not extensively documented in available literature, compounds with similar structures often participate in:
Further studies would be necessary to elucidate specific reactivity patterns for this compound.
Experimental validation through biological assays would be essential to confirm these mechanisms.
Currently available data on the physical properties of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide includes:
No melting point or boiling point data is readily available; further experimental determination would be necessary.
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide has potential applications in:
Given its structural complexity and potential bioactivity, further research could unlock additional applications in medicinal chemistry and related fields.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: